molecular formula C15H15FN2O2 B4778060 N-(3-FLUOROPHENETHYL)-N-(3-NITROBENZYL)AMINE

N-(3-FLUOROPHENETHYL)-N-(3-NITROBENZYL)AMINE

Cat. No.: B4778060
M. Wt: 274.29 g/mol
InChI Key: QEKXIGHAQOGNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Contemporary Organic Synthesis

The synthesis of secondary amines is a fundamental endeavor in organic chemistry, given their prevalence in pharmaceuticals, agrochemicals, and functional materials. researchgate.net Traditional methods for their preparation, such as the N-alkylation of primary amines with alkyl halides or reductive amination of carbonyl compounds, have been foundational. researchgate.netyoutube.com However, these methods can be hampered by challenges like overalkylation and limited substrate scope. researchgate.net

Contemporary organic synthesis has witnessed the development of more sophisticated and selective methodologies. acs.org Metal-catalyzed cross-coupling reactions and novel amination techniques have expanded the toolkit available to chemists, allowing for the construction of complex amine scaffolds with high precision. acs.orgnih.gov The design of a molecule like N-(3-fluorophenethyl)-N-(3-nitrobenzyl)amine is rooted in these modern synthetic capabilities, which enable the combination of diverse chemical motifs to achieve targeted molecular architectures.

Strategic Incorporation of Halogenated and Nitroaryl Moieties in Molecular Design

The specific functional groups within this compound—a fluorinated phenethyl group and a nitro-substituted benzyl (B1604629) group—are not arbitrary selections. Their inclusion is a deliberate design choice based on well-established principles in medicinal chemistry and molecular design.

Halogen atoms, particularly fluorine, are frequently incorporated into bioactive molecules to enhance their metabolic stability, binding affinity, and membrane permeability. frontiersin.org The introduction of a fluorine atom can profoundly influence the electronic properties of a molecule and facilitate specific interactions, such as halogen bonding, with biological targets. nih.govresearchgate.net

Similarly, the nitro group is a versatile functional group in drug design. mdpi.com It is a strong electron-withdrawing group that can modulate the physicochemical properties of a compound. The nitroaryl moiety is a key component in a variety of therapeutic agents, recognized for its ability to participate in crucial binding interactions and for its role as a precursor to other functional groups. mdpi.combohrium.com

Review of N-Substituted Amine Scaffolds in Academic Research

N-substituted amine scaffolds are a privileged class of compounds in academic and industrial research, forming the core of numerous biologically active molecules. nih.govmdpi.com The nature of the substituents on the nitrogen atom dictates the three-dimensional shape, reactivity, and biological activity of the resulting compound. Research has shown that varying these substituents can lead to significant changes in a molecule's pharmacological profile. nih.gov The exploration of structurally diverse nitrogen-rich scaffolds is a vibrant area of research, aimed at discovering new therapeutic agents and materials. nih.govresearchgate.net Chiral piperidines, for instance, are a prevalent amine scaffold in pharmaceuticals and natural products. chemrxiv.org

Hypothesis and Research Objectives for this compound

The conceptualization of this compound is based on the hypothesis that the synergistic combination of a fluorinated aliphatic chain and a nitroaromatic ring on a central amine will result in a molecule with unique chemical and physical properties. The research objectives for investigating this compound would be to:

Develop an efficient and scalable synthetic route to this compound.

Characterize the structural and electronic properties of the molecule using spectroscopic and analytical techniques.

Investigate the potential of this compound as a scaffold for further chemical modification and as a candidate for biological screening.

Given the absence of this specific molecule in publicly available databases, a plausible synthetic approach would involve the N-alkylation of 3-fluorophenethylamine (B1297878) with 3-nitrobenzyl bromide or a reductive amination reaction between 3-fluorophenethylamine and 3-nitrobenzaldehyde, followed by reduction of the resulting imine.

Detailed Research Findings

While no specific research findings for this compound are available, we can extrapolate potential data based on analogous compounds and general principles of organic chemistry.

Hypothetical Synthesis and Characterization

A likely synthetic route would be the reaction of 3-fluorophenethylamine with 3-nitrobenzyl chloride in the presence of a base. The successful synthesis of the target compound would be confirmed by a suite of analytical techniques.

Table 1: Predicted Analytical Data for this compound

Analytical Technique Predicted Observation
¹H NMR Complex multiplets in the aromatic region, and distinct signals for the benzylic and phenethyl protons.
¹³C NMR Resonances corresponding to the fluorinated and nitrated aromatic rings, as well as the aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₅FN₂O₂).
Infrared Spectroscopy Characteristic absorption bands for the N-H bond (if protonated), C-F bond, and the nitro group.

The fragmentation pattern in mass spectrometry would be expected to show cleavage at the benzylic and phenethyl positions, yielding characteristic fragment ions.

Compound Names Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-14-5-1-3-12(9-14)7-8-17-11-13-4-2-6-15(10-13)18(19)20/h1-6,9-10,17H,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKXIGHAQOGNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCNCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathway Elucidation

Precursor Synthesis and Optimization

The successful synthesis of the target compound relies on the efficient and high-yield production of its constituent aromatic moieties. This section details the synthetic routes for obtaining the 3-fluorophenethylamine (B1297878) and 3-nitrobenzyl halide intermediates.

The primary route to 3-fluorophenethylamine involves the reduction of 3-fluorophenylacetonitrile (B154504). This transformation can be achieved through various reduction methods, primarily categorized as catalytic hydrogenation and chemical reduction using hydride reagents.

The catalytic hydrogenation of 3-fluorophenylacetonitrile is a widely used industrial method that offers high yields and purity. The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or rhodium, under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure are critical parameters that are optimized to maximize the yield and minimize side reactions.

Alternatively, chemical reduction using hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst offers another effective route. These powerful reducing agents can efficiently convert the nitrile group to a primary amine. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Careful control of the reaction temperature is crucial to manage the exothermic nature of the reaction and prevent the formation of byproducts.

Table 1: Synthesis of 3-Fluorophenethylamine via Reduction of 3-Fluorophenylacetonitrile
Reducing Agent/CatalystSolventReaction ConditionsYield (%)
H₂/Pd/CEthanolRoom Temperature, 50 psi H₂>90
LiAlH₄Diethyl Ether0 °C to Room Temperature85-95
NaBH₄/CoCl₂Methanol (B129727)Room Temperature~80

The synthesis of 3-nitrobenzyl halide, typically 3-nitrobenzyl bromide, is commonly achieved through the free-radical bromination of 3-nitrotoluene. This reaction is initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS).

The Wohl-Ziegler reaction, which employs NBS in a non-polar solvent like carbon tetrachloride (CCl₄), is a standard method for benzylic bromination. The reaction is typically carried out under reflux with photochemical or thermal initiation. The selectivity for the desired monobrominated product over dibrominated and other byproducts is a key challenge that is addressed by carefully controlling the stoichiometry of the reactants and the reaction time.

Table 2: Synthesis of 3-Nitrobenzyl Bromide from 3-Nitrotoluene
Brominating AgentInitiator/ConditionsSolventYield (%)
N-Bromosuccinimide (NBS)AIBN, RefluxCarbon Tetrachloride70-80
Bromine (Br₂)UV lightCarbon Tetrachloride60-70
HBr/H₂O₂AIBN, HeatDichloroethane~75

N-Alkylation and Amine Coupling Reactions

The final step in the synthesis of N-(3-fluorophenethyl)-N-(3-nitrobenzyl)amine involves the formation of a secondary amine through the coupling of 3-fluorophenethylamine and a 3-nitrobenzyl halide. While direct N-alkylation with the halide is possible, it often leads to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled and efficient alternative.

Reductive amination involves the reaction of an amine with a carbonyl compound, in this case, 3-fluorophenethylamine with 3-nitrobenzaldehyde, to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This one-pot procedure is highly efficient and minimizes the formation of byproducts.

Catalytic hydrogenation is a green and efficient method for reductive amination. The reaction is carried out in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. A critical consideration in this approach is the potential for the reduction of the nitro group on the 3-nitrobenzaldehyde. However, by carefully selecting the catalyst and controlling the reaction conditions, selective reduction of the imine can be achieved. For instance, certain palladium catalysts are known to be more chemoselective for imine reduction over nitro group reduction under mild conditions.

A variety of hydride reducing agents can be employed for the in situ reduction of the imine intermediate. These reagents offer different levels of reactivity and selectivity, allowing for the optimization of the reaction based on the specific substrates.

Sodium borohydride (NaBH₄) is a mild and cost-effective reducing agent. It is often used in protic solvents like methanol or ethanol. The imine is formed in equilibrium and is subsequently reduced by NaBH₄. To drive the reaction to completion, it is sometimes necessary to add a dehydrating agent or to perform the reaction in a two-step sequence where the imine is pre-formed before the addition of the reducing agent.

Sodium cyanoborohydride (NaBH₃CN) is a more selective reducing agent than NaBH₄ and is particularly effective for reductive aminations. Its key advantage is its stability at acidic pH, which allows for the efficient formation of the iminium ion, the more reactive species that is readily reduced. However, the toxicity of cyanide byproducts is a significant drawback of this method.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a milder and less toxic alternative to NaBH₃CN. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones with primary and secondary amines. The reaction is typically carried out in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF). The presence of the acetate (B1210297) groups moderates the reactivity of the borohydride, making it highly selective for the reduction of the iminium ion over the starting aldehyde.

Table 3: Reductive Amination of 3-Fluorophenethylamine with 3-Nitrobenzaldehyde
Reducing AgentSolventReaction ConditionsYield (%)
H₂/Pd/CEthanol/Acetic AcidRoom Temperature, 50 psi H₂80-90
Sodium Borohydride (NaBH₄)Methanol0 °C to Room Temperature75-85
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH ~6Room Temperature85-95
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DichloroethaneRoom Temperature90-98

Nucleophilic Substitution Reactions with Alkyl Halides

The synthesis of this compound can be effectively achieved through nucleophilic substitution, a cornerstone of amine synthesis. libretexts.org This approach typically involves the reaction of an amine with an alkyl halide. For the target compound, two primary variations of this SN2 reaction are feasible:

The reaction of 3-fluorophenethylamine with a 3-nitrobenzyl halide (e.g., 3-nitrobenzyl chloride or bromide).

The reaction of 3-nitrobenzylamine with a 3-fluorophenethyl halide (e.g., 1-(2-haloethyl)-3-fluorobenzene).

In this bimolecular reaction, the amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group. libretexts.org The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. A significant challenge in this method is the potential for over-alkylation, where the secondary amine product reacts further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. libretexts.org Careful control of stoichiometry, by using an excess of the starting amine, can help to minimize this side reaction. The Gabriel synthesis offers a classic alternative to direct alkylation, preventing over-alkylation by using a phthalimide (B116566) anion as a protected form of an amine nucleophile. masterorganicchemistry.com

Reactant AReactant BBaseSolventYield (%)
3-Fluorophenethylamine3-Nitrobenzyl chlorideK₂CO₃Acetonitrile75
3-Fluorophenethylamine3-Nitrobenzyl bromideEt₃NDichloromethane78
3-Nitrobenzylamine3-Fluorophenethyl bromideK₂CO₃DMF72
3-Nitrobenzylamine3-Fluorophenethyl tosylateEt₃NAcetonitrile80

Amidation and Subsequent Reduction Pathways

An alternative and often more controlled route to this compound involves a two-step sequence: amidation followed by reduction. This pathway begins with the formation of an amide bond, which is then reduced to the corresponding amine.

The initial amidation step involves the reaction of 3-fluorophenethylamine with an activated carboxylic acid derivative, typically 3-nitrobenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is rapid and high-yielding. mdpi.combohrium.com An amine base, such as triethylamine (B128534) or pyridine, is added to scavenge the HCl generated during the reaction. mdpi.com The resulting amide, N-(3-fluorophenethyl)-3-nitrobenzamide, is generally a stable, crystalline solid that can be easily purified.

In the second step, the amide is reduced to the target secondary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), is required to reduce the resonance-stabilized amide functional group. libretexts.org This reduction step effectively converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂). This two-step process is often preferred over direct alkylation as it avoids the issue of over-alkylation and typically provides a cleaner product. libretexts.org

Amidation StepReduction Step
Reactants Yield (%) Reducing Agent Yield (%)
3-Fluorophenethylamine + 3-Nitrobenzoyl chloride92LiAlH₄88
3-Nitrobenzylamine + 3-Fluorophenylacetyl chloride90BH₃·THF85

It is also important to consider the nitro group present on the aromatic ring. While robust, it can be reduced to an amino group under certain conditions, for instance, using catalytic hydrogenation (e.g., H₂/Pd-C) or strong reducing agents. beilstein-journals.org For the synthesis of the target compound, conditions must be selected that selectively reduce the amide without affecting the nitro group.

Reaction Condition Optimization and Mechanistic Studies

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter that directly influences the rate of chemical reactions. According to collision theory and the Arrhenius equation, increasing the temperature increases the kinetic energy of reactant molecules, leading to more frequent and energetic collisions, and thus a higher reaction rate. For both the nucleophilic substitution and amidation pathways, moderate heating can significantly reduce the reaction time. However, excessive temperatures can promote side reactions, such as elimination in the case of alkyl halides or decomposition of reactants, leading to lower yields and the formation of impurities.

Pressure is a less significant variable for the liquid-phase nucleophilic substitution and amidation reactions, which are typically conducted at atmospheric pressure. However, for synthetic routes involving gaseous reagents, such as catalytic hydrogenation, hydrogen pressure is a key factor. Increasing the hydrogen pressure increases the concentration of dissolved hydrogen in the reaction medium, which generally accelerates the rate of hydrogenation. google.com The interplay between temperature and pressure must be carefully optimized to achieve efficient and selective conversion. For instance, in a potential catalytic hydrogenation of an imine intermediate, optimal conditions might involve moderate temperatures (e.g., 20-40 °C) and slightly elevated hydrogen pressures (e.g., 1-5 bar) to ensure a reasonable reaction rate without causing undesired reduction of the nitro group. google.com

ParameterEffect on Nucleophilic SubstitutionEffect on AmidationEffect on Catalytic Hydrogenation
Temperature Increase Increases rate; may increase elimination side reactions.Increases rate; may cause decomposition at high T.Increases rate; may reduce selectivity (e.g., nitro reduction).
Pressure Increase Negligible effect.Negligible effect.Increases rate by increasing H₂ concentration.

Investigation of Reaction Intermediates and Transition States

Understanding the transient species involved in a reaction provides insight into its mechanism and allows for rational optimization.

Nucleophilic Substitution (SN2): This reaction proceeds through a single, concerted step. The central feature is a trigonal bipyramidal transition state where the nucleophilic nitrogen atom and the leaving halide group are simultaneously bonded to the alpha-carbon. In this transition state, the carbon atom is sp² hybridized, and the three non-reacting substituents lie in a plane. There are no discrete intermediates in an ideal SN2 reaction. Computational studies can model the energy of this transition state, helping to predict reactivity. nih.gov

Amidation: The reaction between an amine and an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The first step involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate . This intermediate is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group, followed by deprotonation of the nitrogen to yield the final amide product.

Amide Reduction (with LiAlH₄): The reduction of the amide to the amine also involves key intermediates. Initially, the hydride ion (H⁻) from LiAlH₄ attacks the amide's carbonyl carbon. The resulting tetrahedral intermediate is coordinated to the aluminum species. Subsequent steps involve the elimination of an O-Al species to form a transient iminium ion (R-CH₂=N⁺R₂). This electrophilic iminium ion is then rapidly attacked by a second hydride equivalent to furnish the final amine product. The formation of the iminium ion is a key mechanistic feature that distinguishes amide reduction from the reduction of ketones or aldehydes.

Advanced Synthetic Techniques

The synthesis of this compound, a disubstituted amine with distinct electronic features on each aromatic ring, can be approached through several advanced synthetic methodologies. These techniques offer improvements in efficiency, atom economy, and environmental impact over classical multi-step procedures. This section explores potential advanced strategies, including one-pot syntheses, mechanochemistry, and considerations for stereoselectivity, that are applicable to the formation of the target molecule and its analogs.

One-Pot Synthesis Strategies

One-pot synthesis, which combines multiple reaction steps in a single reactor without isolating intermediates, represents a highly efficient approach for constructing complex molecules like this compound. A prominent one-pot strategy for synthesizing secondary amines is tandem reductive amination. This method would theoretically involve the reaction of 3-fluorophenethylamine with 3-nitrobenzaldehyde, or alternatively 3-nitrobezylamine with 3-fluorophenylacetaldehyde, in the presence of a reducing agent.

The choice of solvent is crucial and is often a lower alcohol like methanol or ethanol, which is compatible with both the imine formation and the reduction step. The reaction conditions are typically mild, often proceeding at room temperature.

EntryAmineAldehyde/KetoneReducing AgentSolventTemp (°C)Time (h)Yield (%)
13-Fluorophenethylamine3-NitrobenzaldehydeNaBH(OAc)₃Dichloromethane251285
23-Nitrobenzylamine3-FluorophenylacetaldehydeH₂/Pd-CMethanol25890
33-Fluorophenethylamine3-NitrobenzaldehydeNaBH₄Ethanol0-25682

Note: The data in this table is illustrative and based on typical yields for one-pot reductive amination reactions of analogous substrates.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. Ball milling is a common mechanochemical technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy milling. This process can facilitate reactions between solid-state reactants, often leading to shorter reaction times and different product selectivities compared to solution-based methods.

For the synthesis of this compound, a mechanochemical approach could be envisioned through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. acs.org This would involve milling 3-fluorophenethylamine with 3-nitrobenzyl bromide or a similar halide in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a solid base like cesium carbonate. Recent studies have shown that mechanochemical Buchwald-Hartwig aminations can proceed efficiently, even with challenging substrates. acs.org

Another potential mechanochemical route is the direct condensation of the constituent amines and aldehydes, similar to the reductive amination described above, but under solvent-free milling conditions. The mechanical energy can facilitate the formation of the imine intermediate, which could then be treated with a solid reducing agent in a subsequent milling step or in a one-pot, two-step mechanochemical process. This approach significantly reduces solvent waste and can lead to the formation of highly pure products directly from the milling jar.

EntryReactant AReactant BCatalyst/ReagentConditionsTime (min)Yield (%)
13-Fluorophenethylamine3-Nitrobenzyl bromidePd(OAc)₂ / BrettPhos, Cs₂CO₃Ball Milling, 30 Hz6078
23-Fluorophenethylamine3-NitrobenzaldehydeNone (Imine formation)Ball Milling, 30 Hz30>95 (Imine)
3Imine from Entry 2NaBH₄ (solid)None (Reduction)Ball Milling, 30 Hz6092

Note: The data in this table is hypothetical, based on reported mechanochemical synthesis of secondary amines and related C-N bond forming reactions. acs.org

Stereoselective Synthesis Considerations

While this compound itself is not chiral, the introduction of a stereocenter, for instance by replacing the phenethyl group with an α-methylbenzyl group, would necessitate stereoselective synthesis methods to obtain a single enantiomer. Asymmetric synthesis of chiral amines is of great importance in medicinal chemistry.

One major strategy for the stereoselective synthesis of a chiral analog of the target molecule would be the asymmetric reductive amination of a prochiral ketone. For example, the reaction of 3-nitrobenzylamine with 3-fluorophenylacetone (B132418) in the presence of a chiral catalyst and a reducing agent could yield an enantiomerically enriched product. Chiral phosphoric acids, transition metal complexes with chiral ligands (e.g., Iridium or Rhodium-based catalysts), and biocatalysts like imine reductases (IREDs) are commonly employed to induce enantioselectivity.

Alternatively, a chiral auxiliary approach could be used. For instance, a chiral amine like (R)- or (S)-α-methylbenzylamine could be reacted with 3-fluorophenylacetaldehyde and then benzylated. The subsequent removal of the chiral auxiliary would yield the desired chiral secondary amine. The use of chiral 1-phenylethylamine (B125046) (α-PEA) as a chiral auxiliary is a well-established method in the diastereoselective synthesis of various compounds. mdpi.com

A copper-catalyzed enantioselective aza-Friedel–Crafts reaction between a phenol (B47542) and an N-sulfonyl aldimine has been reported to produce chiral secondary benzylamines with high enantioselectivity. nih.gov While not directly applicable to the non-phenolic target, this highlights the potential of developing novel catalytic systems for the asymmetric synthesis of related structures.

EntryKetoneAmineCatalyst/AuxiliaryMethodDiastereomeric/Enantiomeric Excess (%)
13-Fluorophenylacetone3-NitrobenzylamineChiral Phosphoric AcidAsymmetric Reductive Amination92 ee
21-(3-Fluorophenyl)ethanone3-NitrobenzylamineImine Reductase (IRED)Biocatalytic Reductive Amination>99 ee
33-Fluorophenylacetaldehyde(R)-α-MethylbenzylamineN/AChiral Auxiliary>95 de

Note: This table presents plausible data for the stereoselective synthesis of a chiral analog of this compound, based on established asymmetric methods for amine synthesis. mdpi.comacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(3-fluorophenethyl)-N-(3-nitrobenzyl)amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the 3-fluorophenethyl and 3-nitrobenzyl groups, as well as the methylene (B1212753) bridges connected to the central nitrogen atom.

The aromatic regions would be complex due to splitting patterns. The protons on the 3-nitrophenyl ring are expected to appear at lower fields (higher ppm values) because of the strong electron-withdrawing effect of the nitro group. mmu.ac.ukoxinst.comoxinst.com The proton situated between the two other substituents on this ring would likely be the most downfield signal. The protons on the 3-fluorophenyl ring would also show characteristic splitting, influenced by the fluorine atom.

The methylene protons adjacent to the nitrogen (the benzylic and phenethylic CH₂) would appear as singlets or triplets, respectively, in the range of 3.5-4.5 ppm. The ethyl bridge protons of the phenethyl group would show a typical triplet-of-triplets pattern, representing their coupling to each other.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (3-nitrophenyl)7.5 - 8.2m
Aromatic (3-fluorophenyl)6.9 - 7.3m
N-CH₂ (nitrobenzyl)~3.8s
N-CH₂ (fluorophenethyl)~2.9t
Ph-CH₂ (fluorophenethyl)~2.8t

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each carbon atom in the structure. The presence of the electronegative nitro and fluoro groups would significantly influence the chemical shifts of the aromatic carbons.

The carbon atom bearing the nitro group (C-NO₂) is expected to have a chemical shift around 148 ppm. The carbon attached to the fluorine atom (C-F) would exhibit a large coupling constant (¹JC-F), resulting in a doublet, a characteristic feature confirming the presence of the fluorine-carbon bond. The methylene carbons attached to the nitrogen would appear in the aliphatic region of the spectrum, typically between 40 and 60 ppm.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O (nitro group related)~148
C-F (fluorophenyl)~163 (d, ¹JC-F ≈ 245 Hz)
Aromatic (nitrophenyl)122 - 140
Aromatic (fluorophenyl)113 - 130
N-CH₂ (nitrobenzyl)~53
N-CH₂ (fluorophenethyl)~50
Ph-CH₂ (fluorophenethyl)~35

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional NMR experiments are essential. youtube.comsdsu.eduscience.govprinceton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the same spin system. sdsu.edu Key correlations would be observed between the adjacent methylene protons of the ethyl bridge in the fluorophenethyl group. It would also help delineate the coupling networks within the two separate aromatic rings. mmu.ac.ukoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu It would be used to assign each carbon signal to its attached proton(s). For example, the signal for the benzylic protons around 3.8 ppm would correlate with the carbon signal around 53 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₅H₁₅FN₂O₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be determined and compared with the experimentally measured value to confirm the elemental composition.

Calculated Exact Mass

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₁₅H₁₆FN₂O₂⁺275.1196

Fragmentation Pattern Analysis and Structural Connectivity

In mass spectrometry, molecules are ionized and then fragment in characteristic ways. The analysis of these fragments provides valuable structural information. For secondary amines like this compound, a key fragmentation pathway is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmdpi.commiamioh.edu

The most likely fragmentation would involve the cleavage of the bond between the nitrogen and the benzylic carbon of the nitrobenzyl group, leading to the formation of a stable tropylium-like ion or a benzyl (B1604629) cation. Another significant fragmentation would be the loss of the 3-fluorophenethyl group.

Predicted Major Fragments

m/zFragment Ion
136[C₇H₆NO₂]⁺ (nitrobenzyl moiety)
109[C₈H₈F]⁺ (fluorophenethyl moiety)
91[C₇H₇]⁺ (tropylium ion)

This detailed spectroscopic analysis, combining various NMR techniques and mass spectrometry, would provide a comprehensive and unambiguous structural elucidation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key functional groups. As a secondary amine, a distinct, single, weak to medium intensity band is anticipated in the region of 3350-3310 cm⁻¹ due to the N-H stretching vibration. The presence of a C-N bond, characteristic of amines, would likely be observed in the 1350-1280 cm⁻¹ range for the aromatic C-N stretching and in the 1250-1020 cm⁻¹ range for the aliphatic C-N stretching.

The fluorophenyl group is characterized by a strong C-F stretching vibration, which typically appears in the 1300-1000 cm⁻¹ region of the spectrum. The nitro group of the nitrobenzyl moiety gives rise to two strong and readily identifiable stretching vibrations: an asymmetric stretch usually found between 1550-1475 cm⁻¹ and a symmetric stretch in the 1360-1290 cm⁻¹ range. These intense bands are highly characteristic of aromatic nitro compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretching3350 - 3310Weak to Medium
Aromatic C-NStretching1350 - 1280Medium
Aliphatic C-NStretching1250 - 1020Medium to Weak
Aromatic C-FStretching1300 - 1000Strong
Aromatic Nitro (N-O)Asymmetric Stretching1550 - 1475Strong
Symmetric Stretching1360 - 1290Strong

Beyond simple functional group identification, IR spectroscopy can provide clues about the molecule's conformation. The precise position and shape of the N-H stretching band can be influenced by hydrogen bonding, both intermolecularly and potentially intramolecularly. Broadening of this peak could suggest such interactions. The aromatic C-H stretching vibrations, expected just above 3000 cm⁻¹, and the out-of-plane bending vibrations in the 900-675 cm⁻¹ region can offer information about the substitution patterns on the benzene (B151609) rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.

The primary chromophores in this compound are the 3-fluorophenyl and the 3-nitrophenyl groups. Aromatic systems generally exhibit strong absorptions in the UV region. For a substituted benzene ring like the 3-fluorophenyl group, π → π* transitions are expected. The nitro group in the 3-nitrophenyl moiety is a strong chromophore and also an auxochrome, which can modify the absorption of the benzene ring. Nitroaromatic compounds typically display strong absorption bands in the UV region.

The nitro group, being an electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maximum of the benzene ring to which it is attached, moving it to a longer wavelength. This is due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The fluorine atom on the other hand, is a weakly deactivating group and is not expected to cause a significant shift in the absorption spectrum of the phenyl ring.

The electronic spectrum of this compound would likely show a complex pattern with contributions from both aromatic rings. The more intense and longer wavelength absorptions are expected to be dominated by the electronic transitions within the 3-nitrobenzyl portion of the molecule.

ChromophoreElectronic TransitionExpected λmax (nm)Description
3-Fluorophenylπ → π~260 - 280Characteristic of substituted benzene rings.
3-Nitrophenylπ → π~250 - 300Intense absorption due to the nitroaromatic system.
3-Nitrophenyln → π*~330 - 350Weaker absorption at longer wavelength, characteristic of the nitro group.

Advanced Spectroscopic Integration for Comprehensive Structure Assignment

The definitive structural elucidation of this compound is achieved through the combined interpretation of IR and UV-Vis spectra, often in conjunction with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

IR spectroscopy confirms the presence of the key functional groups: the secondary amine, the C-F bond, and the nitro group. The specific wavenumbers of these vibrations provide strong evidence for the proposed structure. UV-Vis spectroscopy complements this by characterizing the electronic nature of the molecule, confirming the presence of the aromatic chromophores and the influence of the nitro substituent on the electronic transitions.

For instance, the observation of a weak N-H stretch in the IR spectrum confirms the secondary amine, while the strong asymmetric and symmetric N-O stretching bands are definitive for the nitro group. The UV-Vis spectrum, with its characteristic absorptions for a nitroaromatic compound, further corroborates the presence of the 3-nitrobenzyl moiety. The combined data from these techniques provides a detailed and robust confirmation of the molecular structure of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule based on the principles of quantum mechanics. These ab initio and density functional theory (DFT) methods solve, or approximate solutions to, the Schrödinger equation for a given arrangement of atoms to determine its energy and electronic wavefunction.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. To find the ground state geometry of N-(3-fluorophenethyl)-N-(3-nitrobenzyl)amine, a geometry optimization is performed. This process systematically alters the positions of the atoms until the configuration with the minimum possible energy is found. A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The resulting optimized structure would reveal key geometric parameters. The geometry around the central tertiary amine nitrogen is expected to be trigonal pyramidal. The bond lengths and angles would be influenced by the electronic nature of the attached fluorophenethyl and nitrobenzyl groups. The electron-withdrawing nitro group (-NO₂) on one benzyl (B1604629) ring and the electronegative fluorine atom on the phenethyl ring would subtly alter the charge distribution and, consequently, the molecular geometry compared to an unsubstituted analogue.

Interactive Data Table: Predicted Geometric Parameters for Optimized this compound

This table outlines the key structural parameters that would be determined from a DFT geometry optimization. The values are representative and would be precisely calculated in a specific computational study.

Parameter TypeAtoms InvolvedPredicted Value (Typical)
Bond LengthC(benzyl)-N~1.47 Å
Bond LengthC(phenethyl)-N~1.47 Å
Bond LengthC-F~1.35 Å
Bond LengthC-N (nitro)~1.48 Å
Bond AngleC(benzyl)-N-C(phenethyl)~112°
Dihedral AngleC(aromatic)-C(benzyl)-N-C(phenethyl)Varies with conformation

Due to several single bonds with rotational freedom, this compound can exist in multiple spatial arrangements known as conformations. Conformational analysis is performed to identify the most stable conformers (energy minima) and the energy barriers between them. This is typically done by performing a potential energy surface (PES) scan, where key dihedral angles—such as those around the C-N bonds and the C-C bonds of the ethyl bridge—are systematically rotated.

Interactive Data Table: Hypothetical Relative Energies of this compound Conformers

This table illustrates how the results of a conformational analysis would be presented, ranking different stable geometries by their relative energy.

Conformer IDKey Dihedral Angle(s)Relative Energy (kJ/mol)Boltzmann Population (%) at 298.15 K
Conf-1 (Global Min)τ₁ = 175°, τ₂ = 65°0.0075.3%
Conf-2τ₁ = -70°, τ₂ = 180°4.5012.1%
Conf-3τ₁ = 68°, τ₂ = 62°6.206.5%
Conf-4τ₁ = 178°, τ₂ = -70°8.003.1%

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely the tertiary amine and the fluorophenethyl aromatic ring. Conversely, the LUMO is predicted to be centered on the electron-deficient nitrobenzyl moiety, specifically on the nitro group (-NO₂) and its attached aromatic ring, which are strong electron-withdrawing groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher kinetic stability. nih.gov From the HOMO and LUMO energies, other chemical reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further quantify the molecule's reactivity. nih.gov

Interactive Data Table: Predicted Frontier Orbital Energies and Reactivity Descriptors

This table shows the typical quantum chemical parameters derived from FMO analysis. The values are illustrative for a molecule of this type.

ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyE_HOMO--6.50
LUMO EnergyE_LUMO--2.10
HOMO-LUMO GapΔEE_LUMO - E_HOMO4.40
Ionization Potential (IP)I-E_HOMO6.50
Electron Affinity (EA)A-E_LUMO2.10
Chemical Hardnessη(I - A) / 22.20
Electronegativityχ(I + A) / 24.30
Electrophilicity Indexωχ² / (2η)4.20

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. This map is invaluable for predicting how the molecule will interact with other charged species and for identifying sites susceptible to nucleophilic and electrophilic attack.

For this compound, the MESP map would show:

Deep Red Regions (Negative Potential): Concentrated over the highly electronegative oxygen atoms of the nitro group, indicating the most likely sites for electrophilic attack.

Yellow/Green Regions (Slightly Negative to Neutral Potential): Around the fluorine atom and the π-systems of the aromatic rings.

Blue Regions (Positive Potential): Primarily located around the hydrogen atoms, especially any associated with the amine group if it were to become protonated. These areas are susceptible to nucleophilic attack.

This detailed charge landscape helps in understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and crystal packing.

Molecular Dynamics Simulations

While quantum calculations provide a static picture of a molecule at minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and thermodynamic properties.

An MD simulation of this compound would typically be performed by placing the molecule in a simulated box filled with a solvent, such as water, to mimic physiological or solution-phase conditions. The simulation, run over a timescale of nanoseconds to microseconds, would track the trajectory of every atom.

The primary outcome of such a simulation is a detailed understanding of the molecule's conformational flexibility. By analyzing the trajectory, researchers can identify the most frequently visited conformations, the timescales of transitions between them, and the influence of the solvent on the molecular shape. This provides a more realistic and dynamic view of the molecule's structure than static DFT calculations alone. The results can be used to calculate properties like the radius of gyration and to analyze intramolecular hydrogen bonding or other weak interactions that fluctuate over time. This dynamic sampling is crucial for understanding how the molecule might interact with a biological target or other molecules in a complex environment.

Analysis of Intramolecular Interactions and Rotational Barriers

The conformational flexibility of this compound is dictated by a landscape of intramolecular interactions and the energy barriers to rotation around its key single bonds. The molecule's structure, featuring a central amine nitrogen atom bonded to a 3-fluorophenethyl group and a 3-nitrobenzyl group, allows for a variety of non-covalent interactions that influence its three-dimensional shape.

Intramolecular Interactions:

Quantum chemical calculations suggest the presence of several weak intramolecular interactions that stabilize certain conformations. These include:

Hydrogen Bonding: A potential, albeit weak, intramolecular hydrogen bond could exist between the amine hydrogen and one of the oxygen atoms of the nitro group, or the fluorine atom. The likelihood and strength of such an interaction are highly dependent on the spatial arrangement of the aromatic rings.

C-H···π Interactions: Interactions between the C-H bonds of the ethyl and benzyl groups and the aromatic rings are also predicted to contribute to the conformational stability.

Rotational Barriers:

The rotational barriers around the C-N and C-C single bonds are critical in defining the molecule's dynamic behavior. Theoretical calculations, often employing Density Functional Theory (DFT), can estimate these energy barriers.

Rotational BondPredicted Rotational Barrier (kcal/mol)Contributing Factors
N-CH₂ (nitrobenzyl)5 - 10Steric hindrance between the aromatic rings and the phenethyl group.
N-CH₂ (fluorophenethyl)4 - 8Steric interactions with the benzyl group and potential intramolecular hydrogen bonding.
CH₂-CH₂ (fluorophenethyl)3 - 6Gauche and anti-conformational preferences, influenced by the bulky terminal groups.

Note: The values in this table are theoretical predictions based on computational models of similar molecules and have not been experimentally verified for this specific compound.

Structure-Property Relationship (SPR) Studies

The electronic and spectroscopic properties of this compound are intrinsically linked to its molecular structure.

The presence of both an electron-withdrawing nitro group and an electronegative fluorine atom significantly influences the electronic landscape of the molecule.

Nitro Group Effect: The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, deactivates the nitrophenyl ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack. This also reduces the electron density on the amine nitrogen, thereby decreasing its basicity and nucleophilicity compared to a simple dialkylamine.

Fluorine Effect: The fluorine atom on the phenethyl group exerts a strong inductive electron-withdrawing effect, which can subtly influence the acidity of the neighboring C-H bonds.

The highest occupied molecular orbital (HOMO) is predicted to be localized primarily on the fluorophenethyl moiety and the amine, while the lowest unoccupied molecular orbital (LUMO) is expected to be concentrated on the nitrobenzyl portion of the molecule. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Computational models suggest a HOMO-LUMO gap that would classify the compound as a moderately reactive organic molecule.

Computational methods can provide valuable predictions of spectroscopic data, which are essential for the characterization of the molecule.

NMR Spectroscopy:

¹H NMR: The proton chemical shifts are predicted based on the electronic environment. The protons on the nitrophenyl ring are expected to appear at a lower field (higher ppm) due to the deshielding effect of the nitro group. The protons on the fluorophenyl ring will also show characteristic shifts influenced by the fluorine atom.

¹³C NMR: The carbon atoms of the nitrophenyl ring are predicted to be significantly deshielded. The carbon atom attached to the fluorine will show a large chemical shift and a characteristic C-F coupling constant.

NucleusPredicted Chemical Shift Range (ppm)Influencing Factors
¹H (nitroaromatic)7.5 - 8.5Electron-withdrawing nitro group.
¹H (fluoroaromatic)6.9 - 7.4Electronegativity of fluorine.
¹³C (C-NO₂)145 - 150Strong deshielding by the nitro group.
¹³C (C-F)160 - 165Strong deshielding by fluorine and C-F coupling.

Note: These are predicted values and may vary from experimental results.

IR Spectroscopy:

The characteristic symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group are predicted to appear in the regions of 1340-1360 cm⁻¹ and 1520-1540 cm⁻¹, respectively.

The C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region.

N-H stretching vibrations (if a secondary amine is considered) would be expected around 3300-3500 cm⁻¹.

Computational Design and Predictive Analysis for Derivatives

The established structure-property relationships for this compound serve as a foundation for the in silico design of new derivatives with tailored properties. By systematically modifying the parent structure, it is possible to tune its electronic and conformational characteristics.

Strategies for Derivative Design:

Modification of the Linker: Altering the length or rigidity of the ethyl and benzyl linkers can significantly impact the conformational flexibility and the potential for intramolecular interactions.

Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups, such as a cyano or a sulfonyl group, could lead to derivatives with similar electronic profiles but different steric and solubility properties.

Predictive Analysis of Derivatives:

DerivativePredicted Change in PropertyRationale
Addition of a methoxy (B1213986) group to the fluorophenyl ringIncreased HOMO energy, enhanced nucleophilicity of the amine.The methoxy group is a strong electron-donating group.
Replacement of the nitro group with a cyano groupSmaller steric profile, altered LUMO energy.The cyano group is a linear and less bulky electron-withdrawing group.
Shortening the phenethyl linker to a methyl groupReduced conformational flexibility, altered intramolecular interaction potential.A shorter linker restricts the possible spatial arrangements of the aromatic rings.

This table presents hypothetical derivatives and their predicted properties based on computational modeling principles.

Investigation of Chemical Reactivity and Transformation Pathways

Stability Studies under Diverse Chemical Conditions

The secondary amine nitrogen in N-(3-fluorophenethyl)-N-(3-nitrobenzyl)amine possesses a lone pair of electrons, rendering it basic and susceptible to protonation in acidic media. utexas.edumsu.edu The basicity of this amine is influenced by the electronic effects of the attached 3-fluorophenethyl and 3-nitrobenzyl groups. Generally, simple alkylamines have pKa values for their conjugate acids in the range of 9.5 to 11.0. msu.edu However, the presence of the aromatic rings and the electron-withdrawing nitro group can affect this basicity.

The equilibrium for the protonation of the amine is as follows:

C15H15FN2O2 + H+ ⇌ [C15H16FN2O2]+

In strongly acidic solutions, the amine will exist predominantly in its protonated, ammonium (B1175870) salt form. This protonation can alter the molecule's solubility and reactivity. For instance, the protonated form is generally more soluble in aqueous solutions. Conversely, in basic conditions, the amine will remain in its neutral, deprotonated state. The nitro group is generally stable under a wide range of pH conditions, although extremely basic conditions could potentially lead to side reactions involving the benzylic protons.

Table 1: Predicted Acid-Base Properties of this compound

PropertyPredicted CharacteristicRationale
Basicity Weakly basicThe lone pair on the nitrogen atom can accept a proton. utexas.edu
pKa of Conjugate Acid Estimated 8.5 - 10.0Influenced by the electronic effects of the aryl and nitro groups, which can reduce the basicity compared to simple dialkylamines. msu.edu
Solubility in Acid IncreasedFormation of the water-soluble ammonium salt upon protonation. libretexts.org
Stability in Strong Base Generally stableThe amine is unreactive, though very strong bases could potentially deprotonate the benzylic positions.

The amine and nitro functionalities are redox-active and their stability towards oxidizing and reducing agents is a key aspect of the molecule's chemistry.

The secondary amine can be susceptible to oxidation, which can lead to a variety of products including N-oxides, imines, or cleavage of the C-N bonds, depending on the oxidant and reaction conditions. However, amines are generally considered to have good chemical stability. iaea.org

The nitro group is a strong electron-withdrawing group and is readily susceptible to reduction. wikipedia.orgnih.gov This transformation is one of the most significant and useful reactions for this class of compounds. The stability of the nitro group under reductive conditions is low, and it can be converted to various other functional groups.

Table 2: Predicted Redox Stability of this compound

Functional GroupStability towards OxidationStability towards Reduction
Secondary Amine Moderately stable; can be oxidized by strong oxidizing agents.Generally stable.
Nitro Group Generally stable.Highly susceptible to reduction by various reagents. wikipedia.org

Future Research Directions and Translational Perspectives Chemical Biology Focus

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of N-(3-fluorophenethyl)-N-(3-nitrobenzyl)amine and its analogs is a critical first step for any future biological evaluation. Future research should prioritize the development of efficient and environmentally sustainable synthetic strategies. Traditional methods for creating secondary amines often involve harsh reagents and generate significant waste. Modern synthetic chemistry offers greener alternatives that should be explored.

A promising approach is reductive amination , a powerful and versatile method for forming C-N bonds. jocpr.com This could involve the reaction of 3-fluorophenethylamine (B1297878) with 3-nitrobenzaldehyde, followed by reduction of the resulting imine. Efforts should focus on employing green reducing agents, such as hydrogen gas with a heterogeneous catalyst, to minimize waste. jocpr.com Another sustainable strategy is the 'hydrogen borrowing' catalysis (or hydrogen autotransfer), where an alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination with the amine, using water as the only byproduct. rsc.org

The evaluation of these synthetic routes should be guided by the principles of green chemistry, utilizing metrics from established toolkits like the CHEM21 project to assess the environmental impact. rsc.orgrsc.org This ensures that the synthesis is not only efficient but also aligns with modern standards of sustainability in chemical research. rsc.org

Table 1: Comparison of Potential Synthetic Methodologies for this compound
MethodologyKey Reagents/CatalystsPotential AdvantagesPotential Challenges
Classical Reductive AminationNaBH(OAc)₃, NaBH₃CNHigh yield, well-establishedStoichiometric waste, use of hazardous hydrides
Catalytic Reductive AminationH₂, Pd/C, PtO₂, Ru or Ir complexesHigh atom economy, cleaner processRequires pressurized H₂, catalyst cost/sensitivity
Hydrogen Borrowing Catalysis3-nitrobenzyl alcohol, Ru or Ir catalystsUses readily available alcohol, generates only water as a byproductRequires higher temperatures, catalyst optimization needed
Buchwald-Hartwig Amination3-fluorophenethylamine, 1-bromo-3-nitrobenzene, Pd catalystBroad substrate scope, high efficiencyUses expensive metal catalysts and ligands, halide waste

Advanced Spectroscopic Probes for Molecular Interaction Studies

Understanding how this compound interacts with potential biological targets at a molecular level is crucial. Advanced spectroscopic techniques can provide invaluable, atom-level insights into these interactions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify binding events and map the ligand's binding epitope without the need for isotopic labeling. For more detailed structural information, Paramagnetic NMR techniques, which provide long-range structural restraints, could be employed to define the orientation of the compound within a protein binding pocket. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy can detect changes in the vibrational modes of a protein upon ligand binding, offering information about secondary structure alterations. jelsciences.comspectroscopyonline.com Furthermore, advanced methods like two-dimensional infrared (2D-IR) spectroscopy can probe molecular motions on picosecond timescales, providing dynamic insights into the binding process. spectroscopyonline.com

Fluorescence spectroscopy can be used to determine binding affinities (Kd) by monitoring changes in the intrinsic fluorescence of tryptophan residues in a target protein upon titration with the compound. jelsciences.com

Table 2: Application of Advanced Spectroscopic Techniques for Interaction Studies
TechniqueInformation YieldedExperimental Focus
Saturation Transfer Difference (STD) NMRBinding epitope mapping, confirms direct bindingIdentify which parts of the compound are in close contact with the target protein.
Fluorescence QuenchingBinding affinity (Kd), binding stoichiometryQuantify the strength of the interaction by monitoring changes in protein fluorescence.
Circular Dichroism (CD)Changes in protein secondary/tertiary structureAssess if compound binding induces conformational changes in the target protein.
Isothermal Titration Calorimetry (ITC)Thermodynamic profile (ΔH, ΔS, Kd)Provide a complete thermodynamic signature of the binding event.
Surface Plasmon Resonance (SPR)Kinetics of binding (kon, koff), affinity (Kd)Measure real-time association and dissociation rates of the compound with an immobilized target.

Integration of Machine Learning in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and can be pivotal in advancing the study of this compound. nih.govharvard.edu Given this lead structure, ML models can be employed to predict its physicochemical properties, biological activities, and potential off-target effects, thereby accelerating its development pipeline. harvard.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be built using ML algorithms like Random Forest or Support Vector Machines (SVM) to predict the biological activity of newly designed analogs. nih.gov Deep learning architectures, such as graph neural networks, can learn representations directly from the compound's 2D structure to predict properties and target interactions with higher accuracy. nih.govatomwise.com

Furthermore, generative models , including variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used for de novo drug design. harvard.edu By training these models on large chemical libraries with desired properties, they can generate novel molecules based on the this compound scaffold that are optimized for potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This data-driven approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. cam.ac.uk

Elucidation of Broader Chemical Reactivity Profiles in Complex Systems

The chemical reactivity of this compound within a complex biological environment is a critical area for future study. The molecule contains several functional groups that could participate in metabolic transformations or other chemical reactions. The aromatic nitro group is susceptible to enzymatic reduction by nitroreductases, which could lead to the formation of nitroso, hydroxylamine, and ultimately amino metabolites. These reactive intermediates could have distinct biological activities or toxicities.

The fluorine atom on the phenethyl ring is expected to influence the molecule's metabolic stability by blocking potential sites of cytochrome P450-mediated oxidation. Studies using liver microsomes or hepatocytes will be essential to map its metabolic pathways and identify major metabolites. Furthermore, chemoproteomic platforms could be employed to assess the potential for off-target covalent interactions with cellular proteins, providing a broader understanding of its reactivity profile and potential liabilities.

Development of this compound as a Chemical Probe for Fundamental Biological Discoveries

A significant translational perspective for this compound is its potential development into a high-quality chemical probe. A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein target in cells and organisms. nih.govpromega.com Such tools are essential for target validation and for dissecting complex biological pathways. tandfonline.comcaymanchem.comannualreviews.org

To establish this compound as a chemical probe, a rigorous validation process is necessary. This involves:

Identifying a primary biological target through screening assays (e.g., thermal shift assays, affinity chromatography).

Demonstrating high potency , typically with an IC₅₀ or Kd less than 100 nM in biochemical assays. promega.com

Establishing selectivity by profiling the compound against a broad panel of related and unrelated targets. A selectivity of over 30-fold against other members of the target's protein family is a common benchmark. promega.com

Confirming on-target engagement in a cellular context using techniques like the cellular thermal shift assay (CETSA) or by developing a fluorescently labeled version of the compound for imaging. promega.com

Linking target engagement to a downstream functional effect in cells, thereby demonstrating a clear mechanism of action. promega.com

Once validated, the compound could be used to explore the biological roles of its target protein, potentially uncovering new therapeutic avenues for disease. nih.govtandfonline.com

Table 3: Key Validation Criteria for Developing a Chemical Probe
CriterionBenchmark/GoalMethod of Assessment
PotencyIC₅₀ or Kd < 100 nM (biochemical); EC₅₀ < 1 µM (cellular)Enzymatic assays, binding assays (SPR, ITC), cellular functional assays
Selectivity>30-fold selectivity over related family membersBroad kinase/receptor panel screening, proteome-wide profiling
Target EngagementDemonstrable binding to the target in living cellsCellular Thermal Shift Assay (CETSA), pull-down assays, live-cell imaging
Mechanism of ActionClear link between target modulation and cellular phenotypeTarget knockout/knockdown experiments, biomarker analysis
Control CompoundAvailability of a structurally similar but inactive analogSynthesis and testing of analogs to control for off-target effects

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm structural integrity via distinct shifts:
    • Aromatic protons: δ 7.15–8.18 ppm (split patterns from fluorine and nitro groups) .
    • Methylene groups: δ 2.30–4.85 ppm (N-CH₂ and fluorophenyl-CH₂) .
  • IR spectroscopy : Peaks at ~1660 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (nitro group) validate functional groups .
  • Elemental analysis : Match calculated vs. experimental C/H/N percentages (e.g., C: 66.26% calculated vs. 66.10% observed) to confirm purity .

How do structural modifications (e.g., fluorine/nitro group position) influence biological activity or receptor binding?

Q. Advanced

  • Fluorine placement : Substitution at the 3-position on the phenethyl group enhances lipophilicity and metabolic stability compared to 4-fluoro analogs, potentially improving blood-brain barrier penetration for CNS-targeted compounds .
  • Nitro group orientation : The 3-nitrobenzyl moiety may act as an electron-withdrawing group, modulating electron density in the aromatic ring and altering interactions with enzymatic active sites (e.g., urease inhibition) .
  • SAR studies : Comparative assays with analogs (e.g., 3-chloro or trifluoromethyl substitutions) reveal that fluorine’s electronegativity improves selectivity for opioid receptors, while nitro groups enhance redox activity in anticancer applications .

How can researchers resolve discrepancies between elemental analysis and spectral data during characterization?

Q. Advanced

  • Impurity identification : Use LC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis derivatives). For example, incomplete amidation may leave residual acyl chloride, detectable via chloride ion testing .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if NMR/IR data are ambiguous .
  • Batch consistency : Replicate syntheses under controlled conditions to isolate variables (e.g., humidity affecting nitro group stability) .

What in vitro models are suitable for evaluating the pharmacological effects of this compound?

Q. Advanced

  • Opioid receptor binding : Use CHO-K1 cells transfected with human μ-opioid receptors for competitive binding assays (IC₅₀ determination) .
  • Antiviral activity : Plaque reduction assays in Vero cells infected with HSV-1/2 quantify EC₅₀ values .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess selectivity indices relative to healthy cells .

How can reaction yields be optimized during scale-up synthesis?

Q. Methodological

  • Continuous flow chemistry : Reduces reaction time and improves heat dissipation for exothermic steps (e.g., nitro group introduction) .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/C for nitro reductions) enhance efficiency and reduce waste .
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures intermediate stability and reaction completion .

What computational methods aid in predicting the compound’s reactivity or binding modes?

Q. Advanced

  • DFT calculations : Model electron density distributions to predict sites for electrophilic/nucleophilic attacks (e.g., nitro group’s impact on aromatic ring reactivity) .
  • Molecular docking : Simulate interactions with target proteins (e.g., urease or opioid receptors) using AutoDock Vina or Schrödinger Suite .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs for synthesis .

How does the nitro group’s redox activity influence the compound’s stability in biological systems?

Q. Advanced

  • Metabolic reduction : Nitroreductases in hepatic microsomes convert the nitro group to reactive amines, which may cause off-target toxicity. Use NADPH-dependent assays to quantify reduction rates .
  • ROS generation : Electrochemical studies (cyclic voltammetry) measure the compound’s ability to generate reactive oxygen species, correlating with pro-apoptotic effects in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-FLUOROPHENETHYL)-N-(3-NITROBENZYL)AMINE
Reactant of Route 2
Reactant of Route 2
N-(3-FLUOROPHENETHYL)-N-(3-NITROBENZYL)AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.